

2-Chlorophenylboronic acid molecular weight and formula

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An In-depth Technical Guide to 2-Chlorophenylboronic Acid: Properties and Applications

This technical guide provides an in-depth overview of 2-Chlorophenylboronic acid, a vital reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's core properties, its principal application in carbon-carbon bond formation, and detailed experimental methodologies.

Chemical and Physical Properties

2-Chlorophenylboronic acid is a white, solid organic compound widely utilized as a synthetic intermediate.[1] Its utility is primarily centered around the boronic acid functional group, which enables its participation in palladium-catalyzed cross-coupling reactions.[1] The quantitative properties of 2-Chlorophenylboronic acid are summarized in the table below for clear reference.

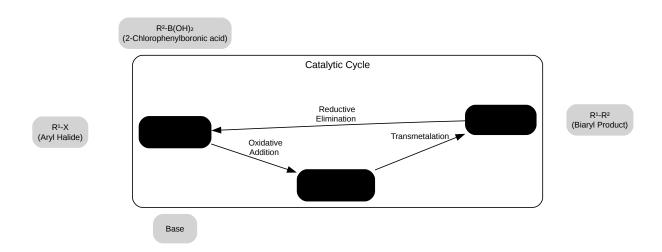


Property	Value	Source
Molecular Formula	C ₆ H ₆ BClO ₂	[1][2][3][4]
Molecular Weight	156.37 g/mol	[1][2][5]
CAS Number	3900-89-8	[1][2][3][4][5]
Appearance	White to Almost White Powder/Crystal	[1][6]
Melting Point	92-102 °C	[1][5]
Boiling Point	306.3 °C at 760 mmHg	[1]
Density	1.32 g/cm ³	[1]
Common Synonyms	(o-Chlorophenyl)boronic acid, 2-Chlorobenzeneboronic acid	[3][5][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 2-Chlorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds and other conjugated systems. [7] This reaction forms a carbon-carbon bond between the organoborane and an organic halide, catalyzed by a palladium(0) complex.[7] The general mechanism involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8]





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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction using 2-Chlorophenylboronic acid and an aryl bromide.

Objective: To synthesize 2-chloro-1,1'-biphenyl via a palladium-catalyzed cross-coupling reaction.

Materials:

- 2-Chlorophenylboronic acid
- Bromobenzene
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- Tri-tert-butylphosphine (P(t-Bu)₃) or similar phosphine ligand



- Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF)
- Anhydrous 1,4-Dioxane or Toluene
- · Deionized Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica Gel for column chromatography

Equipment:

- · Schlenk tube or round-bottom flask with a reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert gas line (Nitrogen or Argon)
- Standard laboratory glassware (syringes, separatory funnel, beakers, etc.)
- Rotary evaporator
- Thin-Layer Chromatography (TLC) apparatus
- · Column chromatography setup

Procedure:

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add
 2-Chlorophenylboronic acid (1.5 mmol), the aryl halide (e.g., bromobenzene, 1.0 mmol), a
 base such as K₃PO₄ (2.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 0.03 mmol).

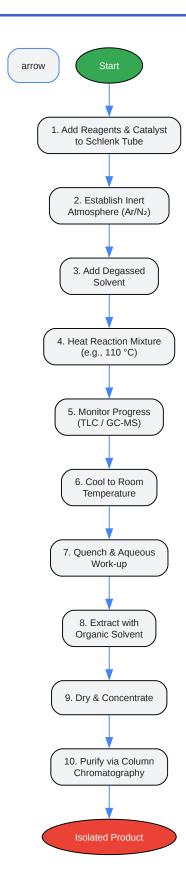
Foundational & Exploratory





- Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 3-5 mL) via syringe. If a biphasic system is desired, a small amount of degassed water can be added.
- Degassing: Subject the reaction mixture to a final degassing step by bubbling the inert gas through the solution for 5-10 minutes.
- Reaction: Heat the sealed reaction vessel to a temperature between 80-110 °C with vigorous stirring. The optimal temperature and time depend on the specific substrates and catalyst system used.[3]
- Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC-MS until the starting aryl halide is consumed.
- Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute the mixture
 with ethyl acetate and filter it through a pad of celite or silica gel to remove the palladium
 catalyst.
- Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biphenyl compound.





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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.



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